molecular formula C16H15NO4S2 B2687658 2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide CAS No. 494827-10-0

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide

Cat. No.: B2687658
CAS No.: 494827-10-0
M. Wt: 349.42
InChI Key: CUOYWDLKBQIUID-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with three methyl groups and a sulfonamide group The compound also contains a benzoxathiol moiety, which is a heterocyclic structure incorporating sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide typically involves multiple steps One common approach starts with the preparation of the benzoxathiol moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The sulfonamide group is then introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), catalysts (iron, aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antimicrobial activity of sulfonamide-based drugs.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the benzoxathiol moiety.

    Trimethoprim: Often used in combination with sulfonamides for its synergistic effect in inhibiting bacterial folic acid synthesis.

    Sulfamethoxazole: Another sulfonamide with a similar structure and antimicrobial properties.

Uniqueness

2,4,6-trimethyl-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzene-1-sulfonamide is unique due to its complex structure, which combines a benzoxathiol moiety with a sulfonamide group. This combination may enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-9-6-10(2)15(11(3)7-9)23(19,20)17-12-4-5-13-14(8-12)22-16(18)21-13/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOYWDLKBQIUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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